molecular formula C14H10Cl3F B14559592 Benzene, 1-chloro-2-[2,2-dichloro-1-(4-fluorophenyl)ethyl]- CAS No. 61693-89-8

Benzene, 1-chloro-2-[2,2-dichloro-1-(4-fluorophenyl)ethyl]-

Cat. No.: B14559592
CAS No.: 61693-89-8
M. Wt: 303.6 g/mol
InChI Key: FZTBUBGJJPLGDS-UHFFFAOYSA-N
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Description

Benzene, 1-chloro-2-[2,2-dichloro-1-(4-fluorophenyl)ethyl]- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with chlorine, dichloro, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-2-[2,2-dichloro-1-(4-fluorophenyl)ethyl]- typically involves multiple steps. One common method is the Friedel-Crafts alkylation, where benzene reacts with a chlorinated alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-2-[2,2-dichloro-1-(4-fluorophenyl)ethyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents.

    Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid are used for nitration, while halogens and Lewis acids are used for halogenation.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while halogenation can produce polyhalogenated compounds.

Scientific Research Applications

Benzene, 1-chloro-2-[2,2-dichloro-1-(4-fluorophenyl)ethyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzene, 1-chloro-2-[2,2-dichloro-1-(4-fluorophenyl)ethyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-chloro-2-ethyl-: Similar in structure but lacks the dichloro and fluorophenyl groups.

    1,4-Dichloro-2-nitrobenzene: Contains nitro and dichloro groups but differs in the position and type of substituents.

Uniqueness

Benzene, 1-chloro-2-[2,2-dichloro-1-(4-fluorophenyl)ethyl]- is unique due to the specific arrangement of chlorine, dichloro, and fluorophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

61693-89-8

Molecular Formula

C14H10Cl3F

Molecular Weight

303.6 g/mol

IUPAC Name

1-chloro-2-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzene

InChI

InChI=1S/C14H10Cl3F/c15-12-4-2-1-3-11(12)13(14(16)17)9-5-7-10(18)8-6-9/h1-8,13-14H

InChI Key

FZTBUBGJJPLGDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)C(Cl)Cl)Cl

Origin of Product

United States

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